1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Indeno Core: The indeno core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Phosphocine Group: The phosphocine group is introduced through a reaction with a suitable phosphorus-containing reagent.
Functionalization of the Aromatic Rings: The aromatic rings are functionalized with ethylsulfanyl groups through substitution reactions.
The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,10-bis(3,5-di-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- 1,10-bis(3,5-bis(trifluoromethyl)phenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
Uniqueness
1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C33H31O4PS2 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C33H31O4PS2/c1-3-39-27-11-7-5-9-23(27)25-15-13-21-17-19-33-20-18-22-14-16-26(24-10-6-8-12-28(24)40-4-2)32(30(22)33)37-38(34,35)36-31(25)29(21)33/h5-16H,3-4,17-20H2,1-2H3,(H,34,35) |
InChI Key |
ITASYTIDPSEWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7SCC)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
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